molecular formula C14H18F3N3O2S B13730846 2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one

2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B13730846
M. Wt: 349.37 g/mol
InChI Key: NLRSPGHMLPAARG-UHFFFAOYSA-N
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Description

2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound known for its unique chemical structure and properties This compound features a thiazolo-pyridine core, which is further functionalized with diethylamino, hydroxypropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multi-step organic reactions. One common approach is to start with a thiazolo-pyridine precursor, which undergoes sequential functionalization reactions to introduce the diethylamino, hydroxypropyl, and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the thiazolo-pyridine core or the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced thiazolo-pyridine derivatives.

    Substitution: Formation of substituted thiazolo-pyridine compounds.

Scientific Research Applications

2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The hydroxypropyl group may contribute to the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the thiazolo-pyridine core, along with the diethylamino, hydroxypropyl, and trifluoromethyl groups, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H18F3N3O2S

Molecular Weight

349.37 g/mol

IUPAC Name

2-(diethylamino)-6-(3-hydroxypropyl)-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H18F3N3O2S/c1-3-20(4-2)13-19-11-10(23-13)9(14(15,16)17)8(6-5-7-21)12(22)18-11/h21H,3-7H2,1-2H3,(H,18,22)

InChI Key

NLRSPGHMLPAARG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)C(=C(C(=O)N2)CCCO)C(F)(F)F

Origin of Product

United States

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